molecular formula C19H35N3S B4622782 1-cyclododecanone N-cyclohexylthiosemicarbazone

1-cyclododecanone N-cyclohexylthiosemicarbazone

Cat. No.: B4622782
M. Wt: 337.6 g/mol
InChI Key: NRGYUWQUYBAVFM-UHFFFAOYSA-N
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Description

1-cyclododecanone N-cyclohexylthiosemicarbazone (CDCT) is a chemical compound that has been studied for its potential applications in the field of medicine. It belongs to the class of thiosemicarbazones, which are known for their diverse biological activities. CDCT has shown promising results in scientific research for its potential use as an anti-cancer agent.

Scientific Research Applications

Polymer Synthesis

1-cyclododecanone derivatives have been utilized in the synthesis of new polyimides, showcasing their application in creating materials with desirable physical properties. A study involving the preparation of polyimides from 1,1-bis[4-(4-aminophenoxy)phenyl]cyclododecane highlights the flexibility and bulkiness imparted by pendant cyclododecylidene groups. These polyimides exhibit significant solubility in polar solvents, high glass transition temperatures, and thermal stability, making them suitable for various industrial applications (Liaw & Liaw, 1999).

Spectrophotometric Analysis

Cyclohexane-1,3-dione bisthiosemicarbazone derivatives have been employed as reagents in spectrophotometric analysis due to their ability to produce colored solutions with specific ions. For instance, their interaction with chlorate ions in perchloric acid medium forms a stable yellow-colored solution, which has been used for the determination of trace amounts of chlorate (Ceba, Leyva, & Nevado, 1978). Similarly, another application involves the rapid determination of chromium(VI) using cyclohexane-1,3-dione bisthiosemicarbazone, highlighting its utility in detecting micro-amounts of chromium in alloy steels (Reddy & Reddy, 1983).

Cyclisation Reactions

Research on N-substituted cyclododecanone thiosemicarbazones demonstrates their potential in oxidative cyclisation reactions. When treated with manganese dioxide, these compounds undergo cyclisation to produce thiadiazolines, showcasing a novel application in synthetic chemistry (Zhen, 2001).

Coordination Chemistry

The coordination chemistry of cyclododecanone derivatives, specifically thiosemicarbazones, has been explored for their ability to form complexes with transition metals. These complexes exhibit various structural characteristics and have potential applications in catalysis and as ligands for the synthesis of novel materials. For example, complexes with cobalt(II, III), nickel(II), and copper(II) have been synthesized and characterized, demonstrating the versatility of these compounds in coordination chemistry (West et al., 1998).

Pharmaceutical Applications

While directly related studies on 1-cyclododecanone N-cyclohexylthiosemicarbazone in pharmaceuticals are limited, cyclodextrins, a related class of cyclic oligosaccharides, have shown extensive utility in drug delivery. Cyclodextrins enhance the solubility, stability, and bioavailability of poorly soluble drugs, underscoring the broad potential for cyclododecanone derivatives in pharmaceutical applications (Loftsson, Jarho, Másson, & Järvinen, 2005).

Properties

IUPAC Name

1-(cyclododecylideneamino)-3-cyclohexylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H35N3S/c23-19(20-17-13-11-8-12-14-17)22-21-18-15-9-6-4-2-1-3-5-7-10-16-18/h17H,1-16H2,(H2,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRGYUWQUYBAVFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCC(=NNC(=S)NC2CCCCC2)CCCCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H35N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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